

In Vitro Activity of Limertinib on EGFR T790M Mutation: A Technical Guide

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This technical guide provides an in-depth overview of the in vitro activity of limertinib (ASK120067), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with a specific focus on its efficacy against the EGFR T790M mutation. This mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[1][2]

Introduction to Limertinib and the EGFR T790M Mutation

The landscape of NSCLC treatment has been revolutionized by targeted therapies against activating mutations in the EGFR gene. However, the efficacy of early-generation TKIs is often limited by the emergence of resistance mutations, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases of acquired resistance.[2][3] Limertinib is a novel, orally administered, third-generation EGFR TKI designed to selectively and irreversibly inhibit both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[1][4][5][6][7] This selectivity profile is intended to provide a wider therapeutic window and reduce the toxicities associated with non-specific EGFR inhibition.[8] Limertinib has received approval in China for the treatment of patients with locally advanced or metastatic NSCLC harboring the EGFR T790M mutation.[9]

Quantitative Analysis of In Vitro Inhibitory Activity



The in vitro potency of limertinib has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against EGFR T790M and other relevant EGFR variants.

Table 1: Biochemical Inhibitory Activity of Limertinib

against EGFR Kinases

EGFR Variant	IC50 (nM)	Assay Type	Reference
EGFR T790M	0.3	Kinase Assay	[4][6]
EGFR WT	6.0	Kinase Assay	[4][6]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of limertinib required to inhibit 50% of the kinase activity.

Table 2: Cellular Anti-proliferative Activity of Limertinib

in NSCLC Cell Lines

Cell Line	EGFR Mutation Status	IC50 (nM)	Assay Type	Reference
H1975	L858R/T790M	5	Cell Viability	[2]
PC-9ER	Exon 19 del/T790M	13	Cell Viability	[2]

These cell lines are established models for studying acquired resistance to EGFR TKIs mediated by the T790M mutation.

Mechanism of Action and Signaling Pathway Inhibition

Limertinib functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[10][11] This covalent modification permanently inactivates the receptor, thereby blocking its downstream signaling.



The binding of ligands such as EGF to the EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary oncogenic signaling pathways driven by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13][14] The T790M mutation confers resistance by increasing the ATP-binding affinity of the EGFR kinase domain, which reduces the potency of first- and second-generation TKIs. Limertinib is designed to overcome this by its covalent binding mechanism.

By inhibiting the phosphorylation of EGFR T790M, limertinib effectively downregulates the activation of these key downstream pathways, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[1][4]

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